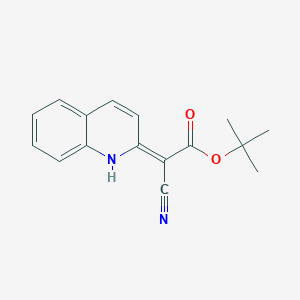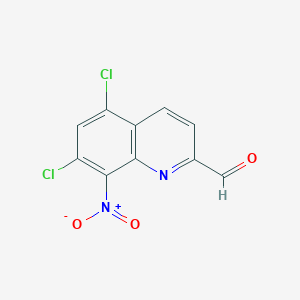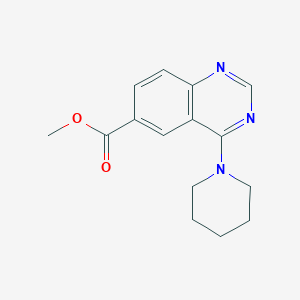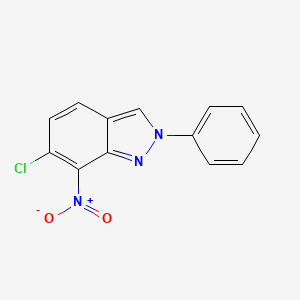
tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate is an organic compound that features a quinoline moiety attached to a cyanoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate typically involves the reaction of quinoline derivatives with cyanoacetic acid esters. One common method is the catalyst-free synthesis, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of functionalized quinoline derivatives.
Scientific Research Applications
tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism by which tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate exerts its effects involves interactions with molecular targets and pathways. The quinoline moiety can interact with various enzymes and receptors, influencing biological processes. The cyano group can participate in nucleophilic addition reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-pyridin-2-yl carbamates: These compounds share structural similarities and are synthesized using similar methods.
N-isoquinolin-1-yl carbamates: Another class of compounds with related structures and synthetic routes.
Uniqueness
tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate is unique due to its specific combination of a quinoline moiety and a cyanoacetate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2859-27-0 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl (2E)-2-cyano-2-(1H-quinolin-2-ylidene)acetate |
InChI |
InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)12(10-17)14-9-8-11-6-4-5-7-13(11)18-14/h4-9,18H,1-3H3/b14-12+ |
InChI Key |
ZVVGVUDETQKEBQ-WYMLVPIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C(=C/1\C=CC2=CC=CC=C2N1)/C#N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C1C=CC2=CC=CC=C2N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)
amino}acetic acid](/img/structure/B11850264.png)


![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
![4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11850299.png)




![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)

